4-{[(E)-(4-ethylphenyl)methylidene]amino}-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol 4-{[(E)-(4-ethylphenyl)methylidene]amino}-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol
Brand Name: Vulcanchem
CAS No.:
VCID: VC16053195
InChI: InChI=1S/C18H18N4OS/c1-2-14-8-10-15(11-9-14)12-19-22-17(20-21-18(22)24)13-23-16-6-4-3-5-7-16/h3-12H,2,13H2,1H3,(H,21,24)/b19-12+
SMILES:
Molecular Formula: C18H18N4OS
Molecular Weight: 338.4 g/mol

4-{[(E)-(4-ethylphenyl)methylidene]amino}-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol

CAS No.:

Cat. No.: VC16053195

Molecular Formula: C18H18N4OS

Molecular Weight: 338.4 g/mol

* For research use only. Not for human or veterinary use.

4-{[(E)-(4-ethylphenyl)methylidene]amino}-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol -

Specification

Molecular Formula C18H18N4OS
Molecular Weight 338.4 g/mol
IUPAC Name 4-[(E)-(4-ethylphenyl)methylideneamino]-3-(phenoxymethyl)-1H-1,2,4-triazole-5-thione
Standard InChI InChI=1S/C18H18N4OS/c1-2-14-8-10-15(11-9-14)12-19-22-17(20-21-18(22)24)13-23-16-6-4-3-5-7-16/h3-12H,2,13H2,1H3,(H,21,24)/b19-12+
Standard InChI Key XMZMVHVUPKKNRL-XDHOZWIPSA-N
Isomeric SMILES CCC1=CC=C(C=C1)/C=N/N2C(=NNC2=S)COC3=CC=CC=C3
Canonical SMILES CCC1=CC=C(C=C1)C=NN2C(=NNC2=S)COC3=CC=CC=C3

Introduction

The compound 4-{[(E)-(4-ethylphenyl)methylidene]amino}-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol is a complex organic molecule belonging to the class of 1,2,4-triazoles. It features a hydrazone linkage and incorporates both phenoxymethyl and ethylphenyl groups, which are significant for its structural and pharmacological properties. This compound is identified by its PubChem CID 6859255 and has various synonyms, including MLS001164673 and CHEMBL3198050 .

Synthesis and Preparation

The synthesis of this compound typically involves the condensation of appropriate precursors, such as thiosemicarbazides or hydrazines, with aldehydes or ketones to form the hydrazone linkage. The specific synthesis route for 4-{[(E)-(4-ethylphenyl)methylidene]amino}-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol may involve the reaction of a suitable thiosemicarbazide with a phenylacetaldehyde derivative, followed by cyclization to form the triazole ring .

Antimicrobial Activity:

  • Related 1,2,4-triazole derivatives have been studied for their antimicrobial properties, including activity against Mycobacterium tuberculosis .

Biological Evaluation:

  • The biological evaluation of similar compounds often involves in vitro assays to assess antimicrobial and antifungal activities.

Chemical and Materials Science Applications:

  • 1,2,4-Triazoles can also be used in materials science, particularly in the synthesis of metal complexes and as corrosion inhibitors .

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